molecular formula C23H16ClNO3 B2924561 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide CAS No. 923166-12-5

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide

Cat. No. B2924561
CAS RN: 923166-12-5
M. Wt: 389.84
InChI Key: ICTGQXJNUVQFDM-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzamide moiety, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzofuran ring system is a fused ring system consisting of a benzene ring and a furan ring . The benzamide group consists of a benzene ring attached to an amide functional group .

Scientific Research Applications

Herbicidal Activity

Dimethylpropynylbenzamides , including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, have been identified as herbicidally active on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating a broad spectrum of applications in agriculture (Viste, Cirovetti, & Horrom, 1970).

Anticonvulsant Activity

The design, synthesis, and evaluation of benzofuran-acetamide scaffolds, closely related to the compound , have been explored for their potential as anticonvulsant agents. A series of derivatives showed promising activity in models of maximal electroshock induced seizures in mice, suggesting a potential application in the development of new treatments for epilepsy (Shakya et al., 2016).

β-Amyloid Aggregation Inhibition

Research into benzofuran derivatives has also shown potential in inhibiting β-amyloid aggregation, a key feature of Alzheimer's disease pathology. This suggests that compounds within this chemical family may serve as leads for the development of therapeutics targeting neurodegenerative diseases (Choi, Seo, Son, & Kang, 2003).

Antimicrobial and Antioxidant Properties

Functionalized benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. This research demonstrates the chemical family's potential in developing new antimicrobial agents, with certain compounds showing significant efficacy against pathogenic bacteria and serving as strong antioxidants (Rangaswamy, Kumar, Harini, & Naik, 2017).

Anti-Breast Cancer Activity

A study on benzofuran derivatives assessed their activity against estrogen receptor-dependent breast cancer cell lines. The research highlighted the potential of these compounds, including structures similar to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, as leads for the development of estrogen receptor inhibitors for breast cancer treatment (Jin et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its interactions with biological systems to determine if it has any bioactive properties .

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGQXJNUVQFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide

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